Tin arsenite

Description

Historical Context of Tin-Arsenic Chemical Investigations

The historical relationship between tin and arsenic is rooted in the dawn of metallurgy, specifically during the Bronze Age, which began around 3000 BC. wikipedia.org The earliest forms of bronze were not made with tin, but were rather "arsenical bronzes." wikipedia.orgscirp.org These were likely created unintentionally when copper ores naturally contaminated with arsenic, such as tennantite, were smelted. wikipedia.orgquora.com The addition of arsenic to copper had several advantages: it lowered the melting point, reduced the formation of bubbles during casting, and increased the hardness of the final product through work-hardening. wikipedia.orgscirp.orgresearchgate.net

However, the process of creating arsenical bronze was hazardous due to the toxic fumes produced. scirp.org This realization likely spurred the search for a safer alternative, leading to the adoption of tin as the primary alloying element with copper. wikipedia.org Tin bronze offered superior properties, including greater structural strength and better malleability, without the significant health risks associated with arsenic. scirp.org This transition marks a pivotal moment in ancient materials science, establishing a clear, albeit indirect, historical link between the two elements as metallurgists consciously chose tin over arsenic for creating superior alloys.

Beyond metallurgy, arsenic compounds have a long history of use in various applications, including pharmaceuticals, pigments, and agricultural chemicals like pesticides and herbicides. nih.gov This extensive historical use of arsenic in various chemical forms laid the groundwork for later, more systematic investigations into its compounds, including those involving tin.

Scope and Significance of Contemporary Research on Tin-Arsenic Systems

Contemporary research into tin-arsenic systems is multifaceted, with significant findings in materials science and environmental science. The primary focus of modern materials research has been on binary compounds, particularly tin arsenide, which exists in different crystal phases such as cubic SnAs and hexagonal Sn₄As₃. rsc.org

Materials Synthesis and Properties

Scientists have developed various methods for synthesizing tin arsenide. Traditional techniques often involve high-temperature solid-state reactions, where tin and arsenic powders are mixed at elevated temperatures (around 500 °C). rsc.org More recent advancements have focused on creating nanoscale materials with precisely controlled properties. For instance, researchers have successfully used a colloidal synthetic strategy to produce size-tunable tin arsenide (SnAs) nanocrystals for the first time. rsc.orgrsc.org This method allows for the creation of narrowly dispersed nanocrystals, offering enhanced activity and size-dependent physical properties. rsc.org

The significance of this research lies in the unique properties of tin-arsenic compounds. Tin arsenide is a crystalline solid used as a semiconductor and in photo-optic applications. americanelements.com Bulk tin arsenide has also been shown to exhibit weakly coupled BCS type-I superconductivity at temperatures just below 3.82 K. rsc.org These properties make tin-arsenic systems promising candidates for applications in a variety of advanced technologies, including solar cells, thermoelectric materials, and Li-ion or Na-ion batteries. rsc.org

Properties of Tin Arsenide (SnAs)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | SnAs | ltschem.com |

| Molecular Weight | 193.61 g/mol | scbt.com |

| Appearance | Silver-gray solid | americanelements.com |

| Melting Point | 579 °C | americanelements.com |

| Solubility in Water | Insoluble | americanelements.com |

| CAS Number | 39332-13-3 | ltschem.comscbt.com |

Environmental Applications

The chemical nexus of tin and arsenic is also a key area of contemporary environmental research. One major focus is the treatment of arsenic contamination resulting from tin mining. Tin tailings are hazardous solid wastes that can release arsenic into the environment. nih.gov Research has demonstrated that stabilization/solidification (S/S) techniques can effectively immobilize the arsenic in these tailings, reducing its leaching concentration to safe levels. nih.gov

Furthermore, innovative water purification technologies are leveraging the chemical relationship between these elements. A novel system uses an electric charge to release active "stannous" tin ions into contaminated water. internationaltin.org These ions react with, neutralize, and adsorb contaminants like arsenic, demonstrating up to 95% removal efficiency in laboratory settings. internationaltin.org This technology presents a simple and scalable approach to cleaning hazardous metals from drinking water and industrial wastewater. internationaltin.org

Overview of Tin-Arsenic Compound Classes

| Compound Class | Description | Example Formula |

|---|---|---|

| Tin Arsenide | A binary compound of tin and arsenic without oxygen. Researched for semiconductor and superconductor properties. | SnAs, Sn₄As₃ |

| Tin Arsenate | An inorganic salt containing tin and the arsenate oxyanion (AsO₄³⁻). | As₂O₈Sn₃ (Tin(II) arsenate), As₄O₁₆Sn₃ |

| Tin Arsenite | An inorganic salt containing tin and the arsenite oxyanion (AsO₃³⁻). Less common in scientific literature than arsenates and arsenides. | Sn₃(AsO₃)₂ (Hypothetical for Tin(II)) |

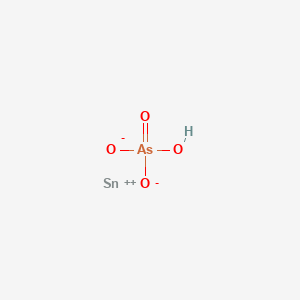

Properties

CAS No. |

14214-97-2 |

|---|---|

Molecular Formula |

AsHO4Sn |

Molecular Weight |

258.64 g/mol |

IUPAC Name |

hydrogen arsorate;tin(2+) |

InChI |

InChI=1S/AsH3O4.Sn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 |

InChI Key |

PZFDQVNHRRDMIM-UHFFFAOYSA-L |

SMILES |

O[As](=O)([O-])[O-].[Sn+2] |

Canonical SMILES |

O[As](=O)([O-])[O-].[Sn+2] |

Other CAS No. |

14214-97-2 |

Synonyms |

tin arsenite |

Origin of Product |

United States |

Synthetic Methodologies for Tin Arsenic Based Materials

Colloidal Synthesis Approaches

Colloidal synthesis has emerged as a powerful method for producing size-controlled nanocrystals of tin-arsenic compounds. This approach offers precise control over particle dimensions, which is crucial for applications in electronics and semiconductors where quantum confinement effects are significant.

A notable colloidal strategy has been developed for the synthesis of tin arsenide (SnAs) nanocrystals. nih.govrsc.org This method allows for the tuning of nanocrystal size within a range of 3.2 to 8.0 nm. nih.govrsc.org The synthesis involves the reaction of tin and arsenic precursors in a high-boiling point solvent in the presence of capping ligands, which control the growth and prevent agglomeration of the nanocrystals. Structural analysis confirms that the resulting SnAs nanocrystals possess a cubic crystal structure of the NaCl type and are free from significant impurities. nih.govrsc.org The ability to control the size distribution in colloidal synthesis is a key advantage, enabling the investigation of size-dependent properties. rsc.org

Table 1: Colloidal Synthesis of Tin Arsenide Nanocrystals

| Parameter | Description | Reference |

|---|---|---|

| Compound | Tin Arsenide (SnAs) | nih.govrsc.org |

| Method | Colloidal Synthesis | nih.govrsc.org |

| Size Range | 3.2–8.0 nm | nih.govrsc.org |

| Crystal Structure | NaCl type cubic | nih.govrsc.org |

| Key Feature | Size-tunable synthesis with narrow dispersity | nih.govrsc.org |

Solvothermal Synthesis Techniques

Solvothermal synthesis is another solution-based method utilized for preparing crystalline tin-arsenic materials. This technique involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to increased pressure. These conditions facilitate the dissolution of reactants and crystallization of the product.

A one-pot solvothermal method has been successfully employed for the synthesis of tin arsenide with the stoichiometry Sn₄As₃. This process starts with metallic tin and elemental arsenic in ethylenediamine (B42938) as the solvent. The reaction is conducted under mild solvothermal conditions. The resulting Sn₄As₃ material crystallizes in a trigonal non-centrosymmetric space group (R3m). Its crystal structure is characterized by alternating layers of arsenic and tin atoms. Analysis of the chemical bonding indicates a complex pattern that includes multi-center bonds and the presence of electron lone pairs on the tin atoms.

Solid-State Synthesis Routes

Solid-state synthesis, often involving high-temperature reactions, is a conventional route for producing intermetallic compounds and alloys like tin arsenide. This method typically involves the direct reaction of the elemental constituents in powdered form.

The general approach for the solid-state synthesis of tin arsenide involves intimately mixing high-purity tin and arsenic powders in the desired stoichiometric ratio. The mixture is then sealed, often under vacuum in a quartz ampoule, to prevent oxidation and sublimation of arsenic at high temperatures. The sealed ampoule is heated in a furnace at a controlled temperature, allowing the elements to react directly to form the desired tin arsenide phase. This high-temperature method is a common industrial production technique for creating bulk crystalline tin arsenide for applications in electronics and as a semiconductor. americanelements.com While this route is effective for producing bulk materials, controlling nanoscale morphology is more challenging compared to solution-phase methods.

Fabrication of Tin-Based Materials for Arsenite Interactions

Beyond the synthesis of direct tin-arsenic compounds, significant research has focused on fabricating tin-based materials designed to interact with and remove arsenic species, particularly arsenite (As(III)) and arsenate (As(V)), from contaminated water. These materials utilize the affinity of tin compounds for arsenic.

One approach involves the synthesis of hybrid polymer-metal complexes. For instance, a complex of poly(acrylic acid) and tin(II) chloride has been developed. These materials, containing 10 and 20 wt% of tin, have been tested for their arsenic removal capabilities. Another effective material is tin oxide, prepared by adding an alkaline solution to a tin(II) chloride salt. The resulting tin hydroxide (B78521) or hydrolysate of Sn(II) can be used directly or supported on a substrate like SiO₂ in a fixed-bed column for arsenic removal. Studies have shown that the arsenic retention ability depends on the type of tin compound, with a higher efficiency observed at basic pH for the soluble poly(AA)-Sn(II) complex compared to tin hydroxide.

Table 2: Performance of Tin-Based Materials for Arsenic Removal

| Material | Arsenic Species | Removal Method | Key Finding |

|---|---|---|---|

| Poly(AA)-Sn(II) Complex | Arsenite, Arsenate | Liquid-Phase Polymer-Based Retention (LPR) | Higher removal efficiency at basic pH. |

| Tin Hydroxide / Sn(II) Hydrolysate | Arsenite, Arsenate | LPR with ultrafiltration or fixed-bed column | Effective for arsenic retention. |

Green and Sustainable Synthesis Pathways

In recent years, there has been a growing emphasis on developing green and sustainable synthesis methods for nanomaterials to minimize environmental impact. These pathways often utilize natural resources and avoid hazardous chemicals.

For tin-based materials, green synthesis has been demonstrated using plant extracts as reducing and capping agents. One such method uses aqueous extracts from agro-waste, like cotton boll peels, to synthesize tin oxide (SnO₂) nanomaterials. kyoto-u.ac.jp The process involves dissolving a tin precursor, such as tin chloride dihydrate (SnCl₂·2H₂O), in water and then adding the plant extract. The mixture is heated, causing the bioactive compounds in the extract to reduce the tin ions and control the formation of nanoparticles. kyoto-u.ac.jp This approach is an environmentally friendly alternative to conventional chemical synthesis, as it avoids toxic solvents and reagents. kyoto-u.ac.jp Similarly, extracts from plants like Aloe vera and remnant water from soaked Bengal gram beans have been used to successfully synthesize tin oxide and doped tin oxide nanoparticles, respectively. researchgate.netnih.gov These methods are cost-effective, straightforward, and produce stable nanomaterials suitable for various environmental applications. kyoto-u.ac.jpresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Tin Arsenite | (Not explicitly synthesized, article focuses on Tin Arsenide and Tin-based materials for arsenite interaction) |

| Tin Arsenide | SnAs, Sn₄As₃ |

| Tin(II) Chloride | SnCl₂ |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O |

| Tin Oxide / Tin(IV) Oxide | SnO₂ |

| Tin Hydroxide | Sn(OH)₂ |

| Poly(acrylic acid) | (C₃H₄O₂)n |

| Silicon Dioxide | SiO₂ |

Advanced Structural and Electronic Characterization

Spectroscopic Elucidations

Spectroscopic techniques are instrumental in probing the electronic structure and bonding characteristics of tin arsenite at an atomic and molecular level.

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. redalyc.org For this compound, XPS analysis would focus on the core level spectra of tin (Sn), arsenic (As), and oxygen (O).

The analysis of the Sn 3d region is crucial for identifying the oxidation state of tin. The Sn 3d spectrum consists of two spin-orbit split components, Sn 3d₅/₂ and Sn 3d₃/₂. thermofisher.com The binding energy of the Sn 3d₅/₂ peak for metallic tin (Sn⁰) is approximately 484.9 eV. xpsfitting.com In its oxidized forms, such as in tin oxides, this value shifts to higher binding energies. For instance, the Sn 3d₅/₂ binding energy for tin oxides (SnO and SnO₂) is observed around 486.8 eV. xpsfitting.comresearchgate.net Distinguishing between SnO and SnO₂ can be challenging due to their similar binding energies, but analysis of the XPS valence band spectrum can help differentiate these states. thermofisher.com

Similarly, the As 3d spectrum provides insight into the chemical state of arsenic. For arsenite (As³⁺), the As 3d₅/₂ binding energy is expected to be distinct from that of elemental arsenic (As⁰) or arsenate (As⁵⁺). Reference data indicates that the As 3d₅/₂ peak for As₂O₃ is approximately 44.5 eV. xpsfitting.com The spin-orbit splitting for the As 3d doublet is consistently around 0.68 to 0.71 eV. xpsfitting.com

By carefully analyzing the peak positions, shapes, and areas in the XPS spectra of this compound, the oxidation states of tin (likely Sn²⁺ or Sn⁴⁺) and arsenic (As³⁺) can be confirmed, and the surface stoichiometry of the compound can be determined.

Table 1: Reference XPS Binding Energies for Tin and Arsenic Species

| Element | Core Level | Chemical State | Binding Energy (eV) |

|---|---|---|---|

| Tin (Sn) | Sn 3d₅/₂ | Sn⁰ (metal) | 484.9 xpsfitting.com |

| Sn 3d₅/₂ | SnO / SnO₂ | ~486.8 xpsfitting.comresearchgate.net | |

| Arsenic (As) | As 3d₅/₂ | As₂O₃ (As³⁺) | ~44.5 xpsfitting.com |

| As 3d₅/₂ | GaAs | ~41.0 xpsfitting.com |

Note: Binding energies can vary slightly based on instrument calibration and sample matrix.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and molecular structures by measuring the absorption of infrared radiation. nih.gov In the context of this compound, FTIR is used to probe the vibrational modes of the arsenite group (AsO₃³⁻) and the tin-oxygen (Sn-O) bonds.

The analysis would be conducted in the mid-infrared region (typically 4000 to 400 cm⁻¹). princeton.edu The arsenite ion, having a trigonal pyramidal structure, is expected to exhibit characteristic vibrational bands. While direct studies on solid this compound are scarce, data from related compounds can provide expected frequency ranges. For comparison, studies on arsenate (AsO₄³⁻) complexes show As-O vibrations are affected by protonation and coordination. princeton.edu Spectroscopic investigations of tin ferrite (B1171679) (SnFe₂O₄) nanoparticles have identified vibrations associated with metal-oxygen bonds, confirming the formation of the spinel structure. researchgate.net

For this compound, one would expect to observe characteristic absorption bands corresponding to the As-O stretching and bending modes of the arsenite group. Additionally, bands corresponding to Sn-O stretching vibrations would be present, confirming the bonding between the tin cation and the arsenite anion. These FTIR spectra are crucial for confirming the molecular structure and integrity of the compound. bohrium.comnih.gov

Table 2: Expected FTIR Vibrational Modes for this compound Components

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| As-O (Arsenite) | Symmetric/Asymmetric Stretching | 600 - 850 |

| O-As-O (Arsenite) | Bending | 300 - 500 |

Note: The exact positions of the peaks depend on the crystal structure, coordination, and cation interactions.

UV-Visible (UV-Vis) spectroscopy measures the absorption or reflection of light in the ultraviolet and visible regions of the electromagnetic spectrum. azom.com This technique is broadly applied in materials science to examine the optical properties of materials and in analytical chemistry for the quantification of analytes. wepub.orgavantes.com

For this compound, UV-Vis spectroscopy can be employed to determine its electronic properties, particularly if the material is in the form of nanoparticles or thin films. The absorption spectrum can reveal the material's band gap, which is a critical parameter for semiconductor applications. The technique relies on the principle that the absorbance of a sample is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. azom.com

UV-Vis spectroscopy has also been developed as a method for the detection of arsenic in aqueous solutions. rsc.org Changes in the surface plasmon resonance of metallic nanoparticles, for example, can be monitored using UV-Vis spectroscopy to detect the presence of arsenite ions, often enabling colorimetric, naked-eye detection. rsc.org While this application focuses on detecting the arsenite ion rather than characterizing the solid compound, it underscores the utility of the technique in studies involving arsenic. youtube.com

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about molecular vibrations, crystal structure, and chemical composition. It is complementary to FTIR spectroscopy. Investigations into this compound would involve identifying the characteristic Raman scattering peaks for the arsenite anion and the tin-oxygen lattice.

Detailed Raman studies have been conducted on aqueous arsenite species. nih.gov These studies show that arsenite species produce very broad bands in the 600 to 800 cm⁻¹ region. nih.gov The exact speciation and corresponding Raman bands are highly dependent on pH and concentration. rsc.org

For the tin component, Raman scattering has been used to characterize different allotropes of tin and its oxides. dtic.mil For instance, titanium nitride (TiN) and titanium dioxide (TiO₂) phases have been characterized by their distinct Raman peaks. mdpi.com A similar approach would be applied to this compound, where specific Raman shifts would serve as a fingerprint for the compound's structure. By identifying peaks corresponding to both the arsenite group and the Sn-O lattice vibrations, Raman spectroscopy can confirm the compound's identity and provide insights into its crystallinity and phase purity.

Table 3: Reference Raman Shifts for Arsenite Species

| Species | pH Condition | Raman Band Center (cm⁻¹) |

|---|---|---|

| HAsO₃²⁻ / AsO₃³⁻ | pH = 13.2 | ~600 and ~800 (very broad) nih.gov |

Note: Raman shifts for solid this compound may differ from aqueous species due to crystal lattice effects.

Microscopic and Morphological Investigations

Microscopic techniques are essential for visualizing the physical form and elemental distribution of this compound.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. youtube.com When applied to this compound, SEM analysis can reveal critical information about the material's morphology, such as particle size, shape, and aggregation state.

Integrated with SEM is Energy Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit X-rays at energies characteristic of each element present. thermofisher.com An EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample at the microscopic level. rtilab.com

For this compound, an EDS analysis would produce a spectrum with characteristic peaks for tin (Sn), arsenic (As), and oxygen (O). This confirms the presence of the constituent elements. Furthermore, EDS can be used for quantitative analysis to determine the relative atomic percentages of these elements, helping to verify the stoichiometry of the compound. nih.gov The technique can also be used to create elemental maps, which show the spatial distribution of Sn, As, and O across the imaged area, providing information on the homogeneity of the sample. youtube.com

Table 4: Hypothetical Quantitative EDS Results for Tin (II) Arsenite (Sn₃(AsO₃)₂)

| Element | Series | Weight % | Atomic % |

|---|---|---|---|

| Oxygen (O) | K-series | 12.86 | 47.06 |

| Arsenic (As) | L-series | 20.07 | 15.69 |

| Tin (Sn) | L-series | 67.07 | 37.25 |

| Total | | 100.00 | 100.00 |

Note: This table represents theoretical values based on the chemical formula and is used for illustrative purposes. Actual results may vary.

Diffraction and Crystallographic Studies

X-ray Diffraction (XRD) for Crystal Structure Determination

Comprehensive X-ray Diffraction (XRD) data for the explicit purpose of crystal structure determination of "this compound" is not found in the available scientific literature. XRD is the primary technique for determining the crystal structure of a compound, including its lattice parameters and space group. While XRD data is available for various tin arsenide compounds (e.g., SnAs, Sn4As3), this information is not applicable to this compound, which would have a different chemical formula and crystal structure due to the presence of the arsenite (AsO₃³⁻) anion. researchgate.netrsc.orggovinfo.gov The lack of specific XRD studies on this compound indicates that its crystal structure has likely not been experimentally determined or reported.

Electron Diffraction and Selected Area Electron Diffraction (SAED) Analyses

Specific Selected Area Electron Diffraction (SAED) analyses for this compound are not reported in the scientific literature. SAED is a technique used in conjunction with TEM to determine the crystallographic structure of a material from a small selected area. As no dedicated TEM studies for this compound have been found, it follows that no SAED patterns or analyses are available.

Electronic Structure and Bonding Characterization

Density of States (DOS) and Band Structure Analyses

There is no available information in the scientific literature regarding the Density of States (DOS) and band structure analyses specifically for this compound. These theoretical calculations are crucial for understanding the electronic properties of a material, such as its conductivity and bandgap. While electronic structure calculations have been performed for tin arsenide compounds, these results cannot be extrapolated to this compound due to the fundamental differences in chemical composition and bonding. nist.gov

Chemical Bonding and Electron Localization Function (ELF) Studies

Specific studies on the chemical bonding and Electron Localization Function (ELF) of this compound are not found in the surveyed scientific literature. ELF analysis is a powerful computational tool used to visualize and understand the nature of chemical bonds in a material. The absence of such studies suggests that the detailed nature of the chemical bonding in this compound has not been theoretically investigated or reported. Theoretical studies have been conducted on arsenic-tin triple bonds in different molecular systems, but this does not provide information about the bonding in the ionic compound this compound. acs.org

Chemical Reactivity and Mechanistic Investigations of Tin Arsenic Systems

Oxidation-Reduction Pathways Involving Arsenite and Tin Species

The conversion between arsenite (As(III)) and arsenate (As(V)) is a critical aspect of arsenic's environmental behavior, and tin compounds can play a role in these transformations. The thermodynamics and kinetics of these redox pathways are central to understanding the system's reactivity.

Direct kinetic studies on the homogeneous oxidation of arsenite by aqueous tin(IV) species are not extensively documented in the literature. However, the kinetics of this redox process can be effectively investigated through electrochemical methods, where tin-based materials serve as electrodes for arsenite oxidation.

Research using indium-tin oxide (ITO) electrodes demonstrates that Sn(IV) sites can facilitate the oxidation of As(III) to As(V). kfupm.edu.sa In these heterogeneous systems, the reaction rate is influenced by several factors. At a given potential, the process is often controlled by the diffusion of arsenite to the electrode surface. nih.gov The kinetics of electrochemical oxidation are also dependent on the initial concentration of arsenite, the solution's pH, and its conductivity. mdpi.com For instance, at lower arsenite concentrations (up to 1000 µg/L), complete oxidation can occur in approximately 10 minutes, whereas higher concentrations require significantly longer reaction times. mdpi.com The mechanism of oxidation on electrode surfaces can vary with pH; studies on gold surfaces suggest a stepwise mechanism in acidic media and a concerted pathway in neutral or basic conditions. nih.gov While not directly involving tin, this illustrates the complexity of arsenite oxidation kinetics.

In electrochemical-chemical-chemical (ECC) redox cycling systems using ITO electrodes, electrochemically generated mediators oxidize As(III) to As(V), which is then chemically reduced back to As(III) by a reducing agent, allowing for signal amplification and detection. kfupm.edu.sa This highlights the ability of tin-containing surfaces to participate in and mediate electron transfer with arsenic species.

The speciation of arsenic in aqueous environments is highly dependent on the redox potential (Eh) and pH. scispace.comsemanticscholar.org Under oxidizing conditions and at high redox potentials (200-500 mV), the more oxidized arsenate (As(V)) form is thermodynamically stable. scispace.com Conversely, under reducing conditions with lower redox potentials (-200 mV), the more reduced and often more mobile arsenite (As(III)) is the predominant species. scispace.comresearchgate.net The transformation between these two oxidation states significantly impacts arsenic's solubility and mobility. scispace.comsemanticscholar.org

The thermodynamic feasibility of arsenite oxidation by tin compounds is dictated by the relative redox potentials of the As(V)/As(III) and Sn(IV)/Sn(II) couples. The standard electrode potential (E°) provides a basis for predicting the spontaneity of the reaction.

| Redox Couple | Standard Electrode Potential (E°) |

| H₃AsO₄ + 2H⁺ + 2e⁻ ⇌ H₃AsO₃ + H₂O | +0.56 V |

| Sn⁴⁺ + 2e⁻ ⇌ Sn²⁺ | +0.15 V |

This table is interactive. Data can be sorted and filtered.

Interfacial Reaction Mechanisms

The interaction between arsenite and solid-phase tin compounds is largely an interfacial process, involving adsorption onto the surface and the formation of surface complexes. These mechanisms are crucial for the removal of arsenic from water using tin-based materials.

Tin(IV) oxide (SnO₂), or stannic oxide, can act as an adsorbent for arsenic species. While detailed mechanistic studies are more abundant for its chemical analogue, titanium dioxide (TiO₂), the principles are transferable due to their shared position in Group 14 of the periodic table and similar surface chemistry.

The adsorption of arsenite on such metal oxide surfaces is characterized by the formation of inner-sphere complexes, where the arsenite molecule binds directly to the tin atoms on the substrate surface, displacing surface hydroxyl groups. nih.govmsu.ru Spectroscopic evidence from studies on TiO₂ strongly suggests that both arsenite and arsenate form bidentate binuclear surface complexes. nih.govmsu.ru In this configuration, each arsenic oxyanion bridges two adjacent metal centers on the oxide surface. This strong, specific adsorption is a form of chemisorption.

| Adsorbate | Surface Complex Type (on TiO₂) | Key Spectroscopic Evidence |

| Arsenite (As(III)) | Bidentate binuclear inner-sphere complex | EXAFS shows a Ti-As bond distance of 3.35 Å. nih.govmsu.ru |

| Arsenate (As(V)) | Bidentate binuclear inner-sphere complex | EXAFS shows a Ti-As bond distance of 3.30 Å. nih.govmsu.ru |

This table is interactive. Data can be sorted and filtered.

The adsorption process is pH-dependent. For materials like TiO₂, maximum adsorption for As(V) occurs at low pH, while As(III) adsorption is maximized at a pH of about 9. msu.ru The formation of these surface complexes effectively immobilizes the arsenic, removing it from the solution. Desorption would require a significant change in chemical conditions, such as a large shift in pH, to reverse the surface complexation reaction.

In solution, arsenite can act as a ligand, coordinating with metal ions. This behavior is well-documented for iron, where arsenite participates in ligand exchange reactions to form ternary complexes with Fe(III) and natural organic matter (NOM). nih.govacs.org In such complexes, arsenite can form bidentate mononuclear and monodentate binuclear complexes with iron. nih.gov The formation of these complexes can be a crucial factor in the environmental cycling of arsenic in organic-rich environments. nih.gov

While arsenite readily complexes with various functional groups, including thiols, carboxylic acids, and amines, specific studies detailing the formation of stable aqueous complexes between arsenite and dissolved tin ions (Sn²⁺ or Sn⁴⁺) through ligand exchange are limited. mdpi.com The aqueous chemistry of tin(IV) is dominated by hydrolysis, leading to the formation of hydroxo complexes and eventual precipitation of tin(IV) oxide, especially at near-neutral pH. This suggests that in most relevant systems, the primary interaction mechanism is not the formation of a soluble tin-arsenite complex but rather the adsorption of arsenite onto the solid tin oxide phase, as described in the previous section. The presence of other organic ligands in solution can compete with arsenic for binding sites on coagulants like ferric chloride, affecting removal efficiency. nih.gov

Electron Transfer Processes in Heterogeneous Systems

The oxidation of arsenite in the presence of a tin-containing solid phase, such as tin(IV) oxide, is a heterogeneous electron transfer process that occurs at the solid-liquid interface. This process is fundamental to both the natural attenuation and engineered removal of arsenite.

The mechanism involves an initial adsorption step, where the arsenite molecule forms a surface complex with the tin oxide substrate. nih.govmsu.ru Once adsorbed, a direct electron transfer can occur from the As(III) species to a reducible metal center in the solid matrix, namely a Sn(IV) site. This electron transfer results in the oxidation of arsenite to arsenate (As(V)), which may remain bound to the surface, and the reduction of a corresponding Sn(IV) to Sn(II) within the oxide lattice.

Influence of Environmental Parameters on Reactivity (e.g., pH, Dissolved Oxygen, Co-existing Ions)

The chemical reactivity and stability of tin-arsenic systems are profoundly influenced by a range of environmental parameters. Factors such as the pH of the surrounding aqueous environment, the concentration of dissolved oxygen, and the presence of other ions in solution can dictate the speciation, mobility, and ultimate fate of arsenic compounds associated with tin. While direct research on the pure compound "tin arsenite" is limited, studies on complex systems such as tin mining tailings provide crucial insights into these interactions.

Influence of pH

The hydrogen ion concentration (pH) is a master variable controlling the stability and leachability of arsenic from tin-bearing materials. The solubility of arsenic-containing precipitates and the surface charge of adsorbing minerals are both strongly pH-dependent.

Research on the durability of stabilized high-arsenic tin tailings demonstrates a clear relationship between pH and arsenic mobility. In strongly acidic environments, the stability of arsenic-containing compounds is substantially reduced, leading to increased leaching. Conversely, neutral to alkaline conditions tend to favor the immobilization of arsenic.

One study investigating the leaching behavior of arsenic from a stabilized tin tailing matrix across a range of acidic pH values found a dramatic increase in arsenic concentration in the leachate under highly acidic conditions. nih.gov As the pH increased from 0 to 5, the amount of leached arsenic progressively decreased.

Influence of pH on Arsenic Leaching from Stabilized Tin Tailings

Data from a 7-day leaching test on a stabilized tin-arsenic material. The results show a significant decrease in arsenic mobility as the pH of the leaching solution increases. nih.gov

| Initial pH of Leaching Solution | Final pH of Leachate | Leached Arsenic Concentration (μg/L) |

|---|---|---|

| 0 | 4.29 | 1056.67 |

| 1 | - | 32.76 |

| 2 | - | 19.89 |

| 3 | - | 13.45 |

| 4 | - | 11.23 |

| 5 | - | 9.65 |

The underlying mechanism for this trend is the dissolution of mineral phases under acidic attack. In stabilized systems, arsenic is often bound in precipitates such as calcium-arsenite or calcium-arsenate. nih.gov Under low pH conditions, these precipitates can dissolve, re-releasing arsenic into the environment. Weakly acidic conditions are also known to favor the stability of certain iron-arsenic species, but the dominant calcium-arsenic species are poorly stable in acidic environments. nih.gov In contrast, alkaline conditions, marked by an abundance of hydroxide (B78521) ions (OH⁻), can promote the formation of stable calcium-arsenic precipitates, effectively sequestering the arsenic. nih.gov

Influence of Dissolved Oxygen

Dissolved oxygen (O₂) plays a critical role in the chemical transformation of arsenite (As(III)) to arsenate (As(V)). This oxidation is environmentally significant because arsenate is generally less mobile and less toxic than arsenite. nih.gov

The direct oxidation of dissolved arsenite by oxygen alone is a slow process. mcgill.ca However, the reaction can be significantly accelerated in the presence of mineral surfaces, which act as catalysts. In a tin-arsenic system, the surface of tin oxides could facilitate the oxidation of arsenite. Studies on analogous metal oxides like titanium dioxide (TiO₂) and iron oxyhydroxides show they are effective in promoting this conversion. mcgill.canih.gov

The mechanism often involves the generation of reactive oxygen species, such as superoxide radicals or hydroxyl radicals, at the mineral surface. nih.govnih.gov In photocatalytic systems using TiO₂, dissolved oxygen primarily acts as an electron scavenger, which enhances the generation of these potent oxidants that then react with arsenite. nih.govacs.org While not involving light, similar surface-mediated reactions can occur in dark conditions. Research has shown that in the presence of manganese and iron oxyhydroxides, the oxidation of arsenite is rapid and can proceed even in the absence of dissolved oxygen, as the metal oxide itself provides the oxidizing power. mcgill.ca

Influence of Co-existing Ions

The presence of other dissolved ions in the environment can significantly impact the reactivity and mobility of arsenic in tin-containing systems through competition for binding sites and the formation of new, stable compounds.

Calcium (Ca²⁺): Calcium ions are particularly important for arsenic immobilization. In alkaline environments, often created by the addition of lime or cement for remediation, Ca²⁺ reacts with dissolved arsenic species to form stable precipitates. These include Ca-As(III) and Ca-As(V) compounds, which effectively remove arsenic from the solution. nih.gov

Iron (Fe²⁺/Fe³⁺): Iron is a key element in arsenic geochemistry. Iron oxides are excellent scavengers for both arsenite and arsenate. mcgill.ca The stability of iron-arsenic species is also pH-dependent, with certain forms being favored under weakly acidic conditions. nih.gov

Sulfate (SO₄²⁻): In certain remediation scenarios, sulfate ions can contribute to the formation of minerals like ettringite. The structure of ettringite allows for the substitution of sulfate ions with other anions, including arsenate, thereby incorporating the arsenic into a stable mineral phase. nih.gov

Phosphate (PO₄³⁻) and Carbonate (CO₃²⁻): These anions are known to compete with arsenate for adsorption sites on the surfaces of metal oxides. tandfonline.com Because phosphate and arsenate are chemically similar, phosphate can effectively displace adsorbed arsenate, leading to increased arsenic mobility. This competitive adsorption can be a significant factor in environments where both contaminants are present. tandfonline.com

Computational Chemistry and Theoretical Modeling of Tin Arsenic Interactions

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules and materials. nih.govacs.org In the context of tin-arsenic systems, DFT calculations can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energy barriers. This allows for a detailed understanding of reaction pathways and kinetics.

For instance, a DFT study on the reactions of various arsenicals, including arsenite, with molecules like methanethiol, methanol, and methylamine (B109427) has provided insights into their toxicity mechanisms. nih.gov The calculations revealed the energy barriers for these reactions, helping to explain the observed trends in toxicity. nih.gov While this study did not specifically involve tin arsenite, the methodology is directly applicable to understanding its formation, decomposition, and reactivity with other chemical species. Theoretical investigations into reaction mechanisms involving tin-arsenic compounds can elucidate the step-by-step processes of bond formation and cleavage, providing a molecular-level picture of their chemical transformations.

Interactive Data Table: Calculated Reaction Energy Barriers for Arsenicals

| Arsenical | Reactant | Energy Barrier (kcal/mol) |

| Arsenite | Methanethiol | 27.7 |

| Arsenite | Methanol | 34.0 |

| Arsenite | Methylamine | 25.1 |

| MMA(III) | Methanethiol | 25.4 |

| Arsenate | Methanethiol | 32.8 |

Note: Data extracted from a DFT study on arsenical toxicity. nih.gov This table is illustrative of the type of data that can be generated for tin-arsenic reactions using DFT.

Quantum Chemical Investigations of Sn-As Bond Characteristics

The nature of the chemical bond between tin and arsenic is a key determinant of the properties of tin-arsenic compounds. Quantum chemical methods provide the tools to dissect the electronic structure of the Sn-As bond, revealing its covalent and ionic character, bond strength, and polarization.

Theoretical studies on systems containing arsenic-tin bonds have explored the influence of substituents on the stability and nature of these bonds. For example, investigations into arsenic-tin triple bonds have shown that the electronic and steric properties of the groups attached to tin and arsenic can significantly impact the stability of the multiply bonded species. While this research focused on a specific type of Sn-As bond, the computational approaches used, such as analyzing molecular orbitals and charge distributions, are broadly applicable to understanding the bonding in this compound.

Modeling of Adsorption Phenomena on Tin-Arsenic Surfaces

The interaction of molecules with the surfaces of tin-arsenic materials is critical for applications in catalysis, sensing, and environmental remediation. Computational modeling can simulate the adsorption of various chemical species onto these surfaces, providing information on adsorption energies, geometries, and the electronic changes that occur upon adsorption.

Prediction of Electronic and Optical Properties for Tin-Arsenic Compounds

The electronic and optical properties of materials are dictated by their electronic band structure and how they interact with light. Computational methods, particularly DFT, are highly effective in predicting these properties for a wide range of materials, including semiconductors. researchgate.netmdpi.comacs.org

Tin arsenide is known to be a crystalline solid used in semiconductor and photo-optic applications. americanelements.com Theoretical calculations can determine key electronic properties such as the band gap, density of states, and effective masses of charge carriers. These parameters are crucial for understanding the material's conductivity and its potential use in electronic devices.

Furthermore, computational models can predict the optical properties, including the absorption spectrum, refractive index, and dielectric function. longdom.org This information is vital for designing optoelectronic devices such as photodetectors and solar cells. Although detailed computational studies on the electronic and optical properties of this compound are limited in the public domain, the established theoretical frameworks for semiconductors provide a clear roadmap for such investigations. ktu.ltresearchgate.netcas.cnmdpi.com

Research Applications in Advanced Materials Science and Engineering

Development of Semiconductor Materials based on Tin-Arsenic Compounds

The field of semiconductor technology is continuously searching for novel materials that can offer superior performance or entirely new functionalities compared to traditional silicon-based devices. Tin-arsenic compounds have emerged as a promising class of materials in this regard.

Research has revealed that tin arsenide (SnAs) possesses a unique electronic structure that defies conventional semiconductor behavior. electropages.com Typically, a semiconductor material is engineered to conduct either negatively charged electrons or positively charged "holes" (the absence of an electron). electropages.com However, studies involving tin arsenide crystals have shown that the material can exhibit both electron-holding and hole-holding properties, a characteristic termed "goniopolarity". electropages.com This dual-ability suggests that a single material, tin arsenide, could potentially be used for functions that currently require two different types of materials, simplifying electronic device design. electropages.com

Furthermore, the introduction of arsenic as a dopant in other tin-based semiconductors has been shown to tune their electronic and magnetic properties. For instance, first-principles calculations on monolayer tin sulphide (SnS), a two-dimensional semiconductor material, demonstrated that doping with arsenic atoms retains the material's semiconductor nature while allowing for a tunable band gap. researchgate.net A significant finding was the induction of spin-polarization, imparting a magnetic moment to the material, which could be pivotal for applications in magnetic semiconductor devices. researchgate.net

| Material | Key Property/Finding | Potential Application | Reference |

|---|---|---|---|

| Tin Arsenide (SnAs) | Exhibits goniopolarity (conducts both electrons and holes). | Simplified electronic devices requiring fewer material types. | electropages.com |

| Arsenic-doped Monolayer Tin Sulphide (SnS) | Retains semiconductor nature with a tunable band gap and induced magnetic moment (1.00 μB). | Magnetic semiconductor devices and spintronics. | researchgate.net |

Photo-Optic Applications of Tin-Arsenic Nanostructures

The unique electronic properties of tin-arsenic compounds extend to their interaction with light, making their nanostructured forms candidates for advanced photo-optic and optoelectronic devices. Nanostructures, owing to their high surface-area-to-volume ratio and quantum effects, can exhibit significantly modified optical behaviors compared to their bulk counterparts. dokumen.pub

While direct research on tin-arsenic nanostructures for photo-optics is an emerging field, studies on related arsenic-sulfide nanotubes demonstrate significant potential. These biologically produced nanotubes show photoconductivity when exposed to UV light. researchgate.net Investigations of their optoelectronic properties revealed a luminescence peak corresponding to the optical band gap of As₂S₃ bulk materials, confirming their photosensitivity. researchgate.net

Similarly, tin oxide (SnO₂), a material closely related to the compounds in this review, is widely studied for optoelectronic applications. rsc.org The optoelectronic properties of SnO₂ nanostructures, such as optical bandgap and photoluminescence, can be precisely controlled by incorporating impurities or defects, a process known as doping. mdpi.com This tunability makes tin oxides promising for next-generation optoelectronic devices, including light-emitting diodes and solar cells. rsc.orgmdpi.com The principles of tuning optical properties through nanostructuring and doping seen in tin oxides and arsenic-sulfides provide a strong basis for the future development of tin-arsenic nanostructures for similar applications.

| Nanostructure | Observed Photo-Optic Property | Measurement/Condition | Potential Application | Reference |

|---|---|---|---|---|

| Arsenic-Sulfide (As-S) Nanotubes | Photoconductivity | Measured upon exposure to UV light with a 1-V bias. | Photosensors, optoelectronic switches. | researchgate.net |

| Arsenic-Sulfide (As-S) Nanotubes | Luminescence | Peak at 2.34 eV (530 nm). | Light-emitting devices. | researchgate.net |

| Tin Oxide (SnO₂) Nanostructures | Tunable Optical Bandgap | Controlled via doping and defect incorporation. | Solar cells, transparent conductive oxides. | rsc.orgmdpi.com |

Advanced Sensor Architectures for Arsenite Detection

Tin-based materials, particularly tin oxide, are instrumental in the development of advanced electrochemical sensors for the detection of arsenite [As(III)], a highly toxic environmental pollutant. The effectiveness of these sensors hinges on their mechanistic principles and the strategies employed to enhance their sensitivity and selectivity.

The sensing mechanism of tin oxide-based electrochemical sensors for arsenite typically involves an anodic stripping voltammetry (ASV) technique. nih.govresearchgate.net The process can be described in two main steps:

Deposition (Preconcentration): A negative potential is applied to the working electrode, which is modified with tin oxide nanostructures. During this step, arsenite ions [As(III)] present in the water sample are adsorbed onto the surface of the tin oxide. nih.gov The applied potential then reduces the adsorbed As(III) to its elemental form, As(0), effectively preconcentrating it on the electrode surface. nih.gov

Stripping (Detection): The potential is then swept in the positive direction. This causes the re-oxidation of the deposited As(0) back to As(III). nih.gov This oxidation process generates an electrical current, which appears as a peak in the voltammogram. The magnitude of this peak current is directly proportional to the initial concentration of arsenite in the sample. nih.gov

The high surface area and favorable electronic properties of tin oxide nanostructures provide numerous active sites for the adsorption and subsequent electrochemical reaction of arsenite, forming the basis of their sensing capability. researchgate.netmdpi.com

Achieving high selectivity (the ability to detect a target analyte in the presence of other interfering ions) and sensitivity (a low limit of detection) is crucial for practical environmental monitoring. researchgate.net Several strategies are employed to enhance the performance of tin oxide-based arsenite sensors:

Nanostructuring: Fabricating tin oxide into nanostructures like nanotubes, nanowires, or nanofibers dramatically increases the specific surface area. mdpi.commdpi.com This provides more active sites for interaction with arsenite, thereby boosting the sensor's response and sensitivity. mdpi.com

Doping and Surface Modification: The selectivity and sensitivity of tin oxide sensors can be significantly improved by doping or decorating the surface with catalytic metals like palladium (Pd) or gold (Au). mdpi.commdpi.com These metallic additives can enhance the catalytic activity towards the specific oxidation of the target analyte and can lower the optimal operating temperature of the sensor. mdpi.com

Operating Temperature Optimization: For chemiresistive sensors, the operating temperature is a critical parameter that influences selectivity. Different gases interact with the sensor surface optimally at different temperatures. researchgate.net By operating an array of sensors at various temperatures, it's possible to generate a unique response pattern for different analytes, enhancing the ability to distinguish arsenite from other substances. researchgate.net

Research has shown that these modifications can lead to sensors capable of detecting arsenite at the parts-per-billion (ppb) level, which is critical for meeting regulatory standards for drinking water. rsc.org

| Enhancement Strategy | Principle | Effect on Performance | Reference |

|---|---|---|---|

| Nanostructuring (e.g., Nanofibers, Nanotubes) | Increases the surface area-to-volume ratio. | Higher sensitivity due to more available active sites for arsenite interaction. | mdpi.commdpi.com |

| Doping with Metallic Additives (e.g., Pd, Au) | Enhances surface catalytic activity and can lower activation energy for sensing reactions. | Improved selectivity, faster response times, and increased sensitivity. | mdpi.commdpi.com |

| Temperature Optimization | Different gases have optimal reaction temperatures on the sensor surface. | Enhanced selectivity by differentiating analytes based on their thermal response profiles. | researchgate.net |

Environmental Geochemistry and Remediation Research

Geochemical Cycling and Fate of Arsenic in Tin-Rich Environments

The presence of arsenic in tin-rich environments is a consequence of the geological association of arsenic-bearing minerals with tin ores and the anthropogenic activities related to mining and processing itrcweb.orgsmenet.orgjst.go.jp. The fate and transport of arsenic in these systems are governed by complex geochemical processes, influenced by factors such as pH, redox conditions, mineralogy, and microbial activity.

Speciation Dynamics of Arsenic in Mining-Impacted Waters

In aquatic systems affected by mining, arsenic typically exists in two inorganic forms: arsenite [As(III)] and arsenate [As(V)], with As(III) generally being more toxic and mobile than As(V) itrcweb.orginternationaltin.orgmdpi.com. The speciation of arsenic in mine-impacted waters is influenced by the surrounding geochemistry, including the presence of other metals like tin. Studies have shown that tin-based materials, such as hydrous tin dioxide, exhibit a stronger affinity for As(III) compared to As(V) internationaltin.orgscispace.com. This preferential adsorption is significant, as As(III) is often the dominant species in groundwater, posing a greater risk internationaltin.org. The pH of the water also plays a critical role in arsenic speciation and its interaction with mineral surfaces mdpi.com.

Advanced Remediation Strategies for Arsenic Contamination

Effective remediation of arsenic-contaminated sites, particularly those associated with mining, requires strategies that can immobilize or remove arsenic from the environment. Tin compounds have shown promise in several remediation approaches.

Stabilization/Solidification Technologies using Tin Compounds

Stabilization/Solidification (S/S) is a widely used technique to reduce the hazard potential of solid waste by physically encapsulating and chemically immobilizing contaminants nih.govepa.govsci-hub.st. While traditional S/S often employs cementitious binders like Ordinary Portland Cement (OPC), which form calcium silicate (B1173343) hydrate (B1144303) (CSH) gels that can adsorb arsenic nih.govsci-hub.st, the incorporation of tin compounds offers an alternative or complementary approach. The strong adsorption affinity of tin-based materials for arsenic species suggests their potential utility in S/S technologies to enhance arsenic immobilization within a solid matrix internationaltin.orgscispace.com. By binding arsenic to tin compounds, its leachability and bioavailability can be significantly reduced, thereby stabilizing contaminated materials like mine tailings nih.gov.

Adsorptive Removal Mechanisms by Tin-Based Materials

Tin-based materials, particularly tin oxides and hydroxides, have demonstrated significant potential for the adsorptive removal of arsenic from aqueous solutions internationaltin.orgscispace.comacs.orgnih.govresearchgate.netresearchgate.netacs.orgoaepublish.com. These materials often exhibit a high affinity for As(III), which is a critical advantage given the prevalence and toxicity of this species in contaminated waters internationaltin.orgscispace.com. For example, stannic oxide (SnO2) has shown adsorption capacities of approximately 42.7 mg/g for As(V) acs.orgnih.govresearchgate.net. Binary mixed oxides, such as iron(III)-tin(IV) mixed oxide, have also displayed good potential, with reported adsorption capacities for As(III) of around 43.86 mg/g (as θ0 value from Langmuir isotherm) scispace.comresearchgate.net. The mechanisms of adsorption typically involve surface complexation and electrostatic attraction, where functional groups on the tin-based materials interact with arsenic species mdpi.com. These materials can operate effectively over a broad pH range, simplifying treatment processes internationaltin.org.

Table 1: Adsorption Capacities of Tin-Based Materials for Arsenic Species

| Adsorbent | Arsenic Species | Adsorption Capacity (mg/g) | Notes | Reference(s) |

| Stannic oxide (SnO2) | As(V) | 42.7 | Based on simulation calculations | acs.orgnih.govresearchgate.net |

| Iron(III)-tin(IV) binary mixed oxide | As(III) | 43.86 | Langmuir monolayer capacity (θ0) | scispace.com |

| Iron(III)-tin(IV) binary mixed oxide | As(V) | 27.55 | Langmuir monolayer capacity (θ0) | scispace.com |

| Hydrous tin dioxide | As(III) | High affinity | More effective than for As(V) | internationaltin.org |

| Hydrous tin dioxide | As(V) | Lower affinity | internationaltin.org | |

| Poly(acrylic acid)-Tin(II) complex | Arsenic species | Higher efficiency at basic pH | Compared to tin hydroxide (B78521) or hydrolysate of Sn(+2) | nih.gov |

Bio-remediation Approaches Involving Tin-Arsenic Interactions

Microorganisms play a significant role in the biogeochemical cycling of arsenic, transforming it through various metabolic pathways such as oxidation, reduction, methylation, and adsorption jmb.or.krmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org. In tin mine areas, microbial communities have been identified that possess the ability to transform arsenic species jmb.or.krresearchgate.net. For instance, bacteria isolated from arsenic-contaminated soils in a Thai tin mine area demonstrated the capacity to convert arsenate to arsenite researchgate.net. While direct interactions between tin and microbes specifically for arsenic remediation are not extensively detailed in the provided literature, the presence of arsenic-transforming microbes in tin-contaminated environments highlights the potential for bioremediation strategies. These microbes can reduce arsenic mobility and toxicity by altering its chemical form mdpi.com.

Advanced Analytical Chemistry and Speciation Studies

Chromatographic Techniques for Arsenic and Tin Speciation

Chromatographic techniques, particularly when coupled with sensitive elemental detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are indispensable for separating and quantifying different species of arsenic and tin. These hyphenated techniques offer high resolution, sensitivity, and element-specific detection.

High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique is widely adopted for the speciation of both arsenic and tin. HPLC effectively separates various arsenic species, such as arsenite [As(III)], arsenate [As(V)], monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA), as well as different organotin compounds like tributyltin (TBT) and dibutyltin (B87310) (DBT) nih.govacs.orgspectroscopyonline.comnih.govresearchgate.nettandfonline.comnih.govresearchgate.netnelac-institute.orgnih.govthermofisher.comthermofisher.comresearchgate.netpjoes.com. Research has demonstrated its capability to achieve low detection limits, often in the ng/mL or pg/g range, with good linearity and precision acs.orgnih.govresearchgate.netresearchgate.netnelac-institute.orgthermofisher.com. For instance, studies have reported detection limits for arsenic species ranging from 0.15–0.27 ng g⁻¹ in rice acs.org and 0.3 to 1.6 pg g⁻¹ using sector field ICP-MS thermofisher.com. Tin speciation using HPLC-ICP-MS has also shown effective separation of inorganic tin and various organotins, with detection limits typically between 0.18 to 0.43 ng mL⁻¹ researchgate.nettandfonline.com. The method's robustness is further enhanced by the compatibility of ICP-MS with organic solvents often used in HPLC mobile phases thermofisher.com.

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS): CE-ICP-MS is another powerful hyphenated technique for arsenic speciation, offering high separation efficiency and sensitivity nih.govasianpubs.orgnih.govspeciation.netnih.govmdpi.comscirp.org. This method has been successfully applied to separate common arsenic species like As(III), As(V), MMAA, and DMAA in various matrices, including rice and underground water nih.govacs.orgasianpubs.org. Research highlights its ability to achieve baseline separation of arsenic species within minutes, with detection limits as low as 0.25–0.53 μg/L for groundwater samples asianpubs.org. Repeatability for elution time and peak area has been reported to be less than 1.23% and 2.91%, respectively, in rice analysis nih.govacs.org. CE-ICP-MS is particularly noted for its ability to handle complex sample matrices and its potential for miniaturization speciation.netnih.gov.

Other Chromatographic Approaches: Ion Chromatography (IC) coupled with ICP-MS is also utilized for arsenic speciation, particularly for ionic species, offering advantages such as the use of PEEK materials which are free from potential trace metal contamination thermofisher.compjoes.commdpi.com. Gas Chromatography (GC) coupled with ICP-MS (GC-ICP-MS) is also a viable technique, especially after derivatization of arsenic species to make them volatile thermofisher.comresearchgate.netnih.gov.

Table 8.1.1: Performance Metrics of Chromatographic Techniques for Arsenic Speciation

| Technique | Analyte Species | Detection Limit (Typical) | Repeatability (RSD) | Matrix Examples | Reference(s) |

| HPLC-ICP-MS | As(III), As(V), MMAA, DMAA, AsB | 0.15–0.27 ng g⁻¹ | < 2.91% (peak area) | Rice, food | nih.govacs.orgnih.gov |

| HPLC-ICP-MS | Inorganic Sn, Organotins (DBT, TBT, etc.) | 0.18–0.43 ng mL⁻¹ | < 9.43% | Tobacco, water | researchgate.nettandfonline.comnelac-institute.org |

| CE-ICP-MS | As(III), As(V), MMAA, DMAA | 0.25–0.53 μg L⁻¹ | < 5% (peak area) | Underground water | asianpubs.org |

| CE-ICP-MS | As(III), As(V), MMAA, DMAA, AsB, AsC | 15 μg As/L (for most) | Not specified | Urine, sewage sludge | nih.gov |

| HPLC-ICP-MS (SF) | As(III), As(V), MMAA, DMAA, AsB | 0.3–1.6 pg g⁻¹ | Not specified | Various | thermofisher.com |

Electrochemical Methods for Species Quantification

Electrochemical techniques offer sensitive and selective methods for the quantification of specific arsenic species, often serving as complementary or alternative approaches to chromatographic methods.

Voltammetry: Voltammetric techniques, such as anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV), are valuable for the determination of arsenic species. These methods typically involve the reduction or oxidation of arsenic species at an electrode surface, followed by the measurement of the resulting current. For arsenic speciation, electrochemical methods can differentiate between As(III) and As(V) under specific conditions, often requiring prior separation or selective pre-reduction/oxidation steps. For example, As(III) can be directly determined, while As(V) may require reduction to As(III) before measurement researchgate.netscirp.org. Detection limits for electrochemical methods can be in the ng/mL range, making them suitable for trace analysis. However, achieving speciation of organic arsenic compounds often requires coupling with chromatographic separation techniques.

Electrochemical Sensors: The development of electrochemical sensors, including those based on modified electrodes, provides rapid and portable analytical solutions for arsenic detection. These sensors can be designed for the selective determination of specific arsenic species, such as arsenite or arsenate, in environmental and biological samples researchgate.net. While direct speciation of multiple arsenic compounds using a single electrochemical sensor can be challenging, advancements in sensor technology are continuously improving selectivity and sensitivity.

Spectroscopic Techniques for Trace Analysis and Speciation

Spectroscopic techniques are fundamental for elemental analysis and, when combined with separation methods, play a critical role in speciation studies.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a robust technique for the total elemental analysis of tin and arsenic. While it does not inherently provide speciation information, it is frequently used as a detector in conjunction with chromatographic separation techniques (e.g., HPLC-ICP-OES) for the quantification of total tin or arsenic in samples after speciation analysis researchgate.net. Its primary role in speciation is often as a less sensitive but more cost-effective alternative to ICP-MS for total element determination.

Atomic Fluorescence Spectrometry (AFS): AFS, particularly when coupled with hydride generation (HG), is a highly sensitive technique for arsenic speciation. HG-AFS can achieve very low detection limits, comparable to those obtained with ICP-MS, for specific arsenic species. It is often used after chromatographic separation (e.g., HPLC-HG-AFS) to detect arsenic species researchgate.netmdpi.comnih.gov. The coupling of HPLC with HG-AFS is considered a promising and cost-effective alternative for routine laboratories performing arsenic speciation.

Mass Spectrometry (MS) for Speciation: As mentioned in Section 8.1, ICP-MS is the most common mass spectrometric detector used with chromatographic separation for speciation analysis due to its high sensitivity and element-specificity nih.govnih.govnih.govresearchgate.netthermofisher.comresearchgate.netthermofisher.comasianpubs.orgnih.govnih.govmdpi.comscirp.org. Other mass spectrometric techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can also be used for arsenic speciation, offering molecular information, but often face challenges with quantification in complex matrices and detection limits compared to ICP-MS speciation.netnih.govsemanticscholar.org.

Table 8.3.1: Spectroscopic Techniques in Speciation Analysis

| Technique | Primary Role in Speciation | Detection Limit (Typical) | Applications | Reference(s) |

| ICP-OES | Total elemental detection (often as detector for chromatography) | Higher than ICP-MS | Total Sn/As quantification in conjunction with HPLC | researchgate.net |

| AFS (HG) | Highly sensitive detection of specific As species (post-chromatography) | Very low (comparable to ICP-MS) | Arsenic speciation in environmental and biological samples | researchgate.netmdpi.comnih.gov |

| ICP-MS | High sensitivity, element-specific detection (coupled with chromatography) | Extremely low (pg/g to ng/mL) | Speciation of As, Sn, and other elements in complex matrices | nih.govthermofisher.comasianpubs.orgnih.gov |

| ESI-MS | Molecular information, identification of As species | Varies, can be lower than ICP-MS | Identification of unknown arsenic species, quantification challenges in complex matrices | speciation.netnih.gov |

Future Research Directions and Emerging Paradigms in Tin Arsenic Chemistry

Exploration of Novel Tin-Arsenic Compound Formulations

The future of tin-arsenic chemistry lies in moving beyond simple, known compounds to explore more complex and functional formulations. Research efforts are anticipated to focus on synthesizing novel ternary and quaternary compounds, where additional elements can be incorporated to tune material properties. The ability of arsenic to exist in multiple oxidation states (+3, +5, and -3) and form complex oxo-anions like arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻) offers a rich playground for synthetic chemists. clu-in.orgwikipedia.org

Future work will likely target the synthesis of various tin arsenite stoichiometries, exploring different tin oxidation states (Sn²⁺ and Sn⁴⁺) and the array of possible arsenite anions. clu-in.orgnih.gov The discovery of new compounds is not limited to traditional solid-state synthesis; solution-based and solvothermal methods may yield unique crystalline structures or amorphous phases with distinct properties. The investigation into polyanionic species, such as those containing the square As₄³⁻ ions, could also be extended to tin-based systems, potentially leading to materials with interesting electronic or thermoelectric properties. wikipedia.org A significant challenge and opportunity will be the isolation and characterization of these new compounds, many of which may be metastable. clu-in.org

Integration with Nanotechnology for Enhanced Functionality

Nanotechnology provides a powerful platform for harnessing and enhancing the properties of materials. The integration of tin-arsenic chemistry with nanoscience is a promising future direction. The synthesis of this compound nanoparticles, nanorods, or nanosheets could dramatically increase surface-area-to-volume ratios, leading to enhanced reactivity for catalytic or sensing applications. mdpi.comtandfonline.com The development of arsenic-containing nanoparticles has already shown potential in various fields, and these concepts can be extended to tin-arsenic systems. tandfonline.com

For instance, researchers have developed novel nanoparticulate formulations of arsenic trioxide encapsulated in liposomes for therapeutic applications. nih.gov Similar strategies could be envisioned for this compound, potentially creating nanomaterials with unique functionalities. Furthermore, the creation of core-shell nanoparticles, such as a tin oxide core with a this compound shell, could offer synergistic properties for applications like environmental remediation, where the core provides stability and the shell provides active sites for binding contaminants. The unique properties of nanomaterials, such as quantum confinement effects, could also be explored in this compound quantum dots, potentially unlocking novel optical and electronic behaviors. mdpi.com

Sustainable and Green Synthesis Routes

Modern chemical synthesis is increasingly driven by the principles of green chemistry, emphasizing environmentally benign processes. Future research into tin-arsenic compounds must prioritize the development of sustainable synthesis routes that minimize hazardous waste and energy consumption. A promising avenue is the use of biological substrates, such as plant extracts, which can act as both reducing and capping agents in the formation of nanoparticles. tandfonline.comnih.gov This approach has been successfully used for the green synthesis of both tin oxide and arsenic nanoparticles separately. tandfonline.comresearchgate.net

Future studies will likely explore the feasibility of using plant extracts or microbial enzymes to mediate the synthesis of this compound nanoparticles from precursor salts. nih.govresearchgate.net These biogenic methods often occur at ambient temperature and pressure, offering a low-cost and eco-friendly alternative to traditional high-temperature methods. nih.gov Beyond nanoparticle synthesis, research could also focus on mechanochemical synthesis, a solvent-free grinding technique that can lead to the formation of novel materials and is inherently more environmentally friendly than solvent-heavy processes. researchgate.net

Advanced In-Situ Characterization Techniques

To understand and control the synthesis of novel tin-arsenic compounds, advanced characterization techniques that can monitor reactions in real-time are indispensable. Future research will heavily rely on in situ methods to probe the formation mechanisms, structural evolution, and chemical state changes during synthesis and operation. researchgate.net Techniques such as in situ X-ray Diffraction (XRD) can track the development of crystalline phases during a reaction, while in situ X-ray Absorption Spectroscopy (XAS) can provide information on the local atomic environment and oxidation states of both tin and arsenic. researchgate.netresearching.cn

For nanomaterials, microscopic techniques integrated into the synthesis environment, such as in situ Scanning Tunneling Microscopy (STM) or Transmission Electron Microscopy (TEM), can provide unprecedented insights into crystal growth and surface dynamics. researching.cnjos.ac.cn These techniques allow researchers to observe the process of nanoparticle nucleation and growth directly, enabling precise control over size and morphology. jos.ac.cn Furthermore, in situ vibrational spectroscopies like Raman and Fourier-Transform Infrared (FTIR) spectroscopy can identify intermediate species and surface functional groups, providing a more complete picture of the reaction pathways. researchgate.net

Multidisciplinary Approaches to Environmental Challenges

Arsenic contamination of groundwater is a significant global health issue, demanding innovative solutions. mdpi.combohrium.com Tin-arsenic compounds, particularly this compound, could play a role in addressing this challenge, but their development requires a multidisciplinary approach. This involves collaboration between chemists, materials scientists, geochemists, environmental engineers, and toxicologists. researchgate.net

Future research should focus on designing this compound-based adsorbent materials for the selective removal of arsenic from water. The high affinity of trivalent arsenic for sulfur and oxygen ligands could be leveraged in designing these materials. geoscienceworld.orgnih.gov Nanostructured this compound could offer high surface area and tailored binding sites for efficient capture of aqueous arsenic species. frontiersin.org However, the development of such materials must be coupled with rigorous studies on their long-term stability in environmental conditions and their potential toxicity. A comprehensive, multidisciplinary evaluation is essential to ensure that any proposed solution does not lead to unintended environmental consequences, such as the leaching of tin or the secondary release of arsenic. researchgate.net

Theoretical Predictions Guiding Experimental Design

In the quest for new materials, theoretical and computational chemistry are invaluable tools for predicting the existence, structure, and properties of yet-to-be-synthesized compounds. researchgate.net Future exploration of the tin-arsenic system will be significantly accelerated by the use of theoretical predictions to guide experimental design. Methods like Density Functional Theory (DFT) can be used to calculate the formation energies of various potential this compound structures, assessing their thermodynamic stability. acs.org

These computational models can predict key material properties, such as electronic band structure, which is crucial for semiconductor and photocatalytic applications, and surface adsorption energies, which are vital for designing catalysts and environmental sorbents. acs.orgmdpi.com By mapping out a theoretical phase diagram for the Sn-As-O system, researchers can identify the most promising compositions and synthesis conditions to target in the lab. This theory-first approach can save significant experimental effort by focusing on compounds with the highest likelihood of being stable and possessing desirable functionalities, representing a paradigm shift from traditional trial-and-error discovery to rational materials design. researchgate.net

Q & A

Q. How can machine learning (ML) models predict this compound’s stability under extreme environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.